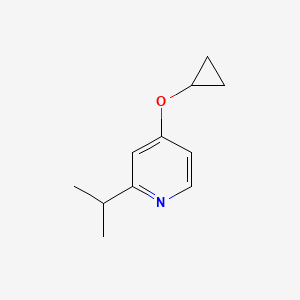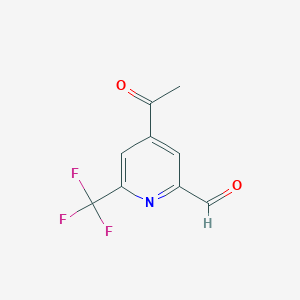
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 4th position, a trifluoromethyl group at the 6th position, and a carbaldehyde group at the 2nd position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of Functional Groups: The acetyl group can be introduced via Friedel-Crafts acylation, while the trifluoromethyl group can be added using trifluoromethylation reactions. The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-Acetyl-6-(trifluoromethyl)pyridine-2-carboxylic acid
Reduction: 4-Acetyl-6-(trifluoromethyl)pyridine-2-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential precursor for the development of drugs targeting specific diseases, owing to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde is largely dependent on its functional groups and their interactions with molecular targets. The trifluoromethyl group, for instance, can enhance the lipophilicity and metabolic stability of the compound, facilitating its interaction with biological membranes and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-Acetylpyridine-2-carboxaldehyde
Uniqueness
4-Acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an acetyl and a trifluoromethyl group on the pyridine ring is relatively rare, making this compound valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H6F3NO2 |
|---|---|
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
4-acetyl-6-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H6F3NO2/c1-5(15)6-2-7(4-14)13-8(3-6)9(10,11)12/h2-4H,1H3 |
Clave InChI |
ZSUBDFMTLFBGQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


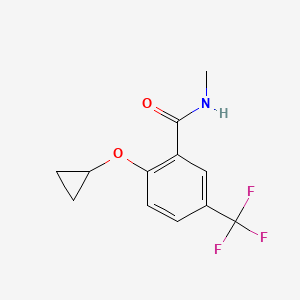

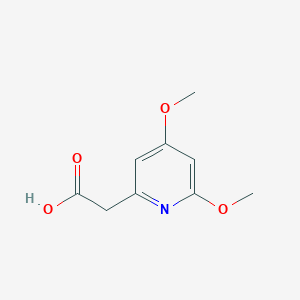
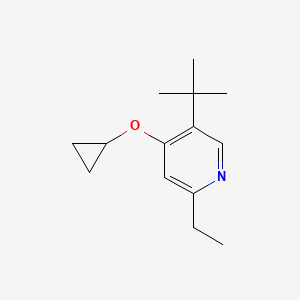
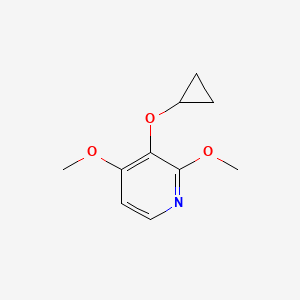
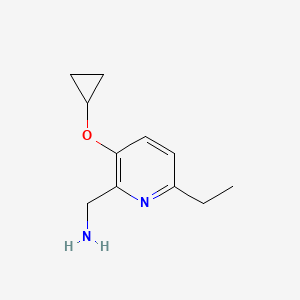

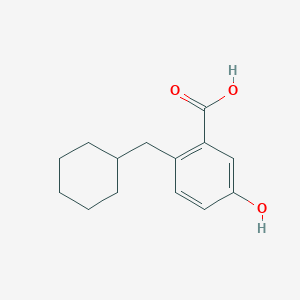




![1-[2-(Chloromethyl)-6-fluoropyridin-4-YL]ethanone](/img/structure/B14838241.png)
